pKa and Ionization State: Basic-Centre Nitrosamine vs. Neutral Dialkylnitrosamines
The dimethylamino group of [2-(dimethylamino)ethyl](ethyl)nitrosoamine carries a predicted pKa of 8.53±0.28 , meaning it is >90% protonated at pH 7.4. By contrast, N-nitrosodiethylamine (NDEA), a comparator dialkylnitrosamine lacking a basic side chain, exhibits a predicted pKa of –3.14±0.70 . This ~11.7 log-unit difference in basicity fundamentally alters the compound's behaviour in aqueous and biological matrices: the protonated form has higher aqueous solubility of the charged species, reduced passive membrane permeability, and distinct recognition by metabolic enzymes (e.g., CYP2E1 vs. CYP2A6 substrate preference). This is directly relevant for analytical method development, where extraction efficiency and chromatographic retention differ markedly from neutral nitrosamine standards.
| Evidence Dimension | Predicted pKa of the most basic centre |
|---|---|
| Target Compound Data | pKa ~8.53 (dimethylamino group; predicted, ChemAxon) |
| Comparator Or Baseline | NDEA (N-nitrosodiethylamine): pKa ~ –3.14 (predicted); NDMA (N-nitrosodimethylamine): no basic centre above pKa 1.0 |
| Quantified Difference | ΔpKa ≈ 11.7 units between target compound and NDEA; >7 log-unit difference in protonation ratio at pH 7.4 |
| Conditions | Predicted values using ChemAxon/ACD/Labs algorithms; standard conditions 25°C, aqueous |
Why This Matters
The >7 log-unit difference in protonation ratio at physiological pH means the target compound cannot be used interchangeably with neutral nitrosamine analytical reference standards without re-validating extraction protocols and chromatographic conditions.
